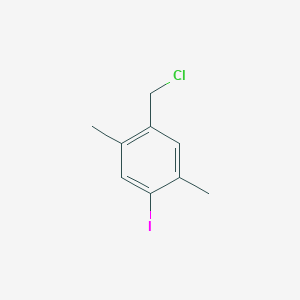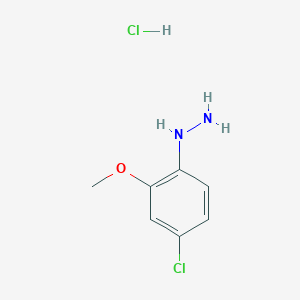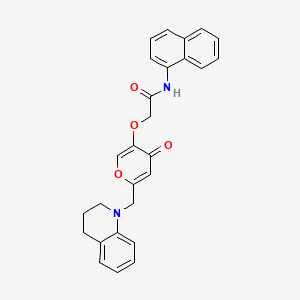
2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(naphthalen-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(naphthalen-1-yl)acetamide is a synthetic compound with a unique structure, bridging several chemical classes. It integrates a quinoline derivative, a pyran core, and a naphthalene group, potentially endowing it with a diverse range of biochemical and pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(naphthalen-1-yl)acetamide typically involves a multi-step process:
Formation of 3,4-dihydroquinoline: : This can be synthesized through the reduction of quinoline.
Attachment of the pyran core:
Combining with naphthalene acetamide: : The final step involves a coupling reaction between the pyran derivative and naphthalene acetamide, typically using reagents like N,N'-dicyclohexylcarbodiimide (DCC) for activation.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to maximize yield and purity. This involves:
Scaling up: the reaction conditions
Using continuous flow reactors: for better control over reaction parameters
Employing advanced purification techniques: like crystallization and chromatography to ensure high purity.
化学反应分析
Types of Reactions
2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(naphthalen-1-yl)acetamide can undergo several types of reactions:
Oxidation: : This can lead to the formation of more complex quinoline derivatives.
Reduction: : This might target the oxo group in the pyran ring, reducing it to an alcohol.
Common Reagents and Conditions
Oxidizing agents: : Such as potassium permanganate or chromium trioxide.
Reducing agents: : Like sodium borohydride or lithium aluminum hydride.
Substitution conditions: : Typically involve nucleophilic aromatic substitution using reagents like sodium ethoxide.
Major Products Formed
Oxidation: : Leads to quinoline derivatives with potential enhanced aromaticity.
Reduction: : Results in alcohols that can further undergo condensation reactions.
Substitution: : Produces a variety of naphthalene-based derivatives with different functional groups.
科学研究应用
This compound has piqued interest in several fields:
Chemistry: : Its unique structure allows it to act as a building block for more complex molecules.
Biology: : Studies suggest it might interact with various biological pathways, indicating potential for drug development.
Medicine: : Early research indicates it might have anti-cancer and anti-inflammatory properties.
Industry: : Its stability and reactivity make it useful in developing specialty chemicals and materials.
作用机制
The exact mechanism of action of 2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(naphthalen-1-yl)acetamide is still under investigation. preliminary studies suggest it:
Interacts with cellular proteins: through binding to specific sites.
Modulates signal transduction pathways: , affecting cellular responses.
Potentially inhibits enzymes: involved in disease pathways, making it a candidate for drug development.
相似化合物的比较
Compared to other compounds with similar structures, such as:
Quinoline derivatives: : These often possess anti-malarial and anti-cancer properties.
Pyran derivatives: : Known for their broad-spectrum antibiotic and antifungal activities.
Naphthalene acetamides: : Studied for their roles in inhibiting various enzymatic processes.
What sets 2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(naphthalen-1-yl)acetamide apart is its multi-functional moieties, which might confer a broader range of biological activities and chemical reactivities.
Conclusion
This compound stands out as a compound of significant interest due to its complex structure and diverse potential applications in scientific research and industry. Its synthesis and reactivity offer multiple pathways for exploration, making it a valuable asset in the toolbox of synthetic and medicinal chemists.
属性
IUPAC Name |
2-[6-(3,4-dihydro-2H-quinolin-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O4/c30-25-15-21(16-29-14-6-10-20-8-2-4-13-24(20)29)32-17-26(25)33-18-27(31)28-23-12-5-9-19-7-1-3-11-22(19)23/h1-5,7-9,11-13,15,17H,6,10,14,16,18H2,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKEKOAJZIRJUQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)CC3=CC(=O)C(=CO3)OCC(=O)NC4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
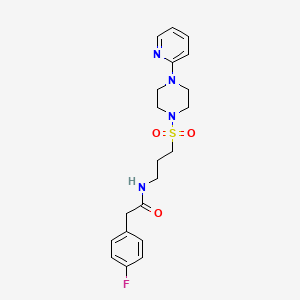
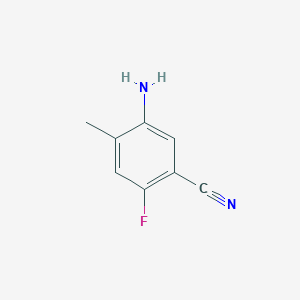
![3-Amino-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol;hydrochloride](/img/structure/B2528157.png)
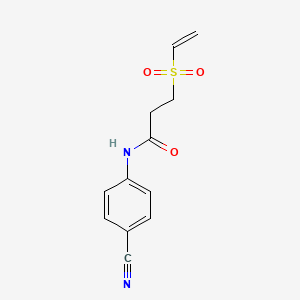
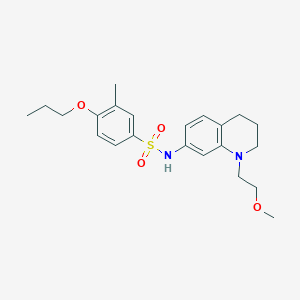
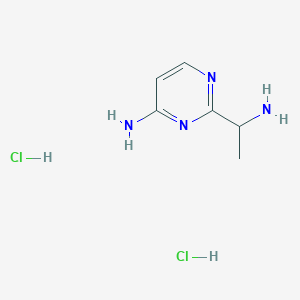
![N-(1,3-benzodioxol-5-yl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2528164.png)
![3-({5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl}methyl)-1-(oxan-4-yl)urea](/img/structure/B2528166.png)
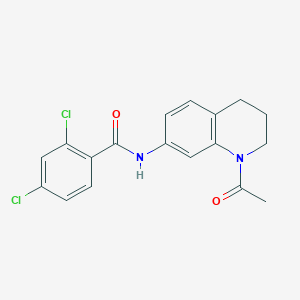
![N-[(4-methoxythian-4-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2528170.png)

![3-[(5-{[(2-chlorophenyl)methyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2,3-dihydro-1,3-benzothiazol-2-one](/img/structure/B2528173.png)
